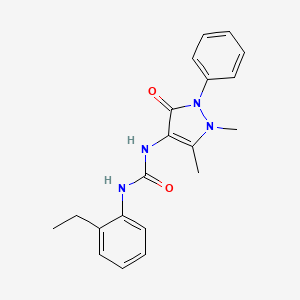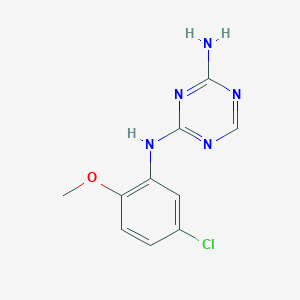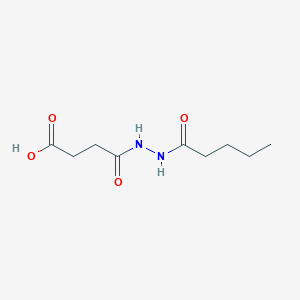
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research, neuroscience, and drug discovery.
Mecanismo De Acción
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. Specifically, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuronal cells, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has also been shown to improve insulin sensitivity and lipid metabolism in animal models of metabolic disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for specific biological pathways. However, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide also has limitations, including its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide. One area of interest is the development of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the use of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to fully understand the pharmacokinetics and toxicity of 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide in vivo, which will be essential for its potential use in human clinical trials.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been widely used in scientific research for its ability to selectively target specific biological pathways. In cancer research, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neuroscience, 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has been used to study the effects of oxidative stress on neuronal function and the role of the endocannabinoid system in pain perception. 3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)acrylamide has also been used in drug discovery as a potential lead compound for the development of novel therapeutics.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)9-10-17-16(18)8-6-13-5-7-14(19-3)15(11-13)20-4/h5-8,11-12H,9-10H2,1-4H3,(H,17,18)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDZNIRVSCVLI-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(3-methylbutyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide](/img/structure/B4751888.png)
![N-(4-nitrophenyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4751896.png)
![7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4751908.png)

![6-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4751918.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4751922.png)
![4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4751930.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4751948.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4751949.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4751960.png)
![5-(2-furyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751978.png)

![2-[(2-thienylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4751991.png)
